Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate belongs to the class of pyrazolo[4,3-b]pyridine derivatives. These compounds are structural analogs of purines and exhibit interesting pharmacological properties, including adenosine receptor antagonist activity. Specifically, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate has been investigated as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting cardiovascular disorders and antiviral applications [, ].
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[4,3-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazole ring fused to a pyridine ring, with a carboxylate group at the 7-position, making it of interest for various synthetic and biological applications.
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate can be synthesized from readily available precursors through various chemical reactions. It is classified under the broader category of pyrazolo compounds, which are characterized by their pyrazole moiety. These compounds have been studied extensively for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities .
The synthesis of methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate typically involves the following steps:
The synthesis can be performed under mild conditions and has been optimized to achieve high yields. For instance, using catalytic amounts of bases like piperidine can facilitate the reaction . Advanced techniques such as microwave irradiation have also been employed to enhance reaction efficiency and reduce reaction time.
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate has a molecular formula of C_10H_8N_2O_2 and features a methyl ester functional group attached to the carboxylic acid derived from the pyrazolo-pyridine structure.
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate participates in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that promote reactivity without compromising the integrity of the pyrazolo structure.
The mechanism of action for methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate is largely attributed to its interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that derivatives of pyrazolo compounds often demonstrate nanomolar inhibitory activities against various targets, indicating their potential therapeutic applications .
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate has several scientific uses:
The core compound, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, is defined by the IUPAC name methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate (CAS: 1363381-17-2) [1] . This name specifies:
Isomeric Ambiguities:
Table 1: Nomenclature Comparison of Key Isomers | Compound Name | CAS/Identifier | Substituent Position | Fusion Type | |-------------------------------------|----------------------|---------------------------|------------------| | Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate | 1363381-17-2 | C7 | [4,3-b] | | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | 59763244 (PubChem) | C5 | [4,3-b] | | 1H-Pyrazolo[3,4-b]pyridine-7-carboxylic acid | 1363383-15-6 | C7 | [3,4-b] | [2] [9]
The fusion notation ([4,3-b] vs. [3,4-b]) dictates atom connectivity and electronic properties:
Table 2: Molecular Characteristics of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate | Property | Value | Reference | |----------------------------|----------------------------------------|----------------------| | Molecular Formula | C₈H₇N₃O₂ | [1] | | Molecular Weight | 177.16 g/mol | [1] | | SMILES | COC(=O)C1=CC=NC2=NN=C12 | [1] [5] | | Canonical SMILES | COC(=O)C1C=CN=C2C=NNC=12 | [1] | | InChIKey | GKRRPOKNIXBZQV-UHFFFAOYSA-N | [1] |
Unsubstituted pyrazolo[4,3-b]pyridines exhibit prototropic tautomerism between 1H (N1-protonated) and 2H (N2-protonated) forms. However, computational and experimental studies confirm the 1H-tautomer is energetically favored by 37.03 kJ/mol (ΔG) due to extended aromaticity across both rings [4]. Substituents critically modulate this balance:
Table 3: Tautomer Stability in Pyrazolo[4,3-b]pyridine Systems | Substituent Position | Example Group | Energy Difference (1H vs. 2H) | Dominant Tautomer | |--------------------------|-------------------|----------------------------------|------------------------| | None (unsubstituted) | H | +37.03 kJ/mol | 1H | | C7 | COOCH₃ | +42.1 kJ/mol (calc.) | 1H | | C3 | CH₃ | +36.8 kJ/mol | 1H | | N1 | Allyl | Not applicable (locked) | 1H | [4] [6]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1